(5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate
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Overview
Description
(5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of (5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 5,7-dichloroquinoline with 4-methylpiperidine in the presence of a suitable carboxylating agent. The reaction conditions typically involve heating the reactants in a solvent such as dichloromethane or toluene, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
(5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
(5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating bacterial infections and certain types of cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of (5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, inhibiting their function and leading to cell death. In anticancer applications, it interferes with cellular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
(5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate can be compared with other quinoline derivatives such as:
8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4,7-dichloro-8-methylquinoline: Similar in structure but with different substituents, leading to variations in biological activity.
Dichloroaniline derivatives: These compounds have similar chlorine substitutions but differ in their core structure, resulting in different applications and properties .
This compound’s unique combination of a quinoline core with a piperidine carboxylate group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-4-7-20(8-5-10)16(21)22-15-13(18)9-12(17)11-3-2-6-19-14(11)15/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGDQUKXSPNONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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